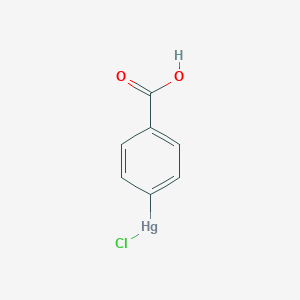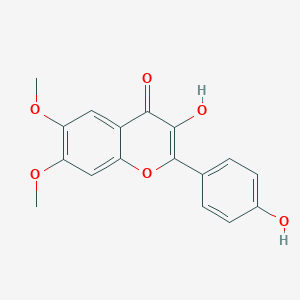
6-Fluor-6-desoxy-D-Glucopyranose
Übersicht
Beschreibung
6-Fluoro-6-deoxy-d-glucopyranose, also known as 6-Fluoro-6-deoxy-d-glucopyranose, is a useful research compound. Its molecular formula is C₆H₁₁FO₅ and its molecular weight is 182.15 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Fluoro-6-deoxy-d-glucopyranose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Fluoro-6-deoxy-d-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-6-deoxy-d-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rolle in der Forschung zu Glucosephosphat-Isomerase
6-Fluor-6-desoxy-D-Glucopyranose-6-phosphate wurden aus den entsprechenden Desoxyfluor-D-Glucosen und ATP unter Verwendung von Hexokinase hergestellt . Es wurde festgestellt, dass diese Verbindungen Substrate für Glucosephosphat-Isomerase sind . Diese Forschung hat zum Verständnis der Rolle von Hydroxylgruppen bei der Bindung von D-Glucose-6-phosphat an Glucosephosphat-Isomerase beigetragen .
Tracer für Glukosetransport
This compound wurde als Tracer für den Glukosetransport verwendet . Es konkurriert mit Glukose um den Transport in Hefe und wird aktiv vom Darm transportiert . Es wurde festgestellt, dass Insulin die Aufnahme von 6FDG in 3T3-L1-Adipozyten um das 1,6-fache stimuliert .
Verständnis des Glukosestoffwechsels
6-Desoxy-6-fluor-D-Glucopyranose spielt eine zentrale Rolle in der Forschung zu Erkrankungen wie Diabetes und Krebs . Es dient als wichtiges Instrument zum Verständnis des Glukosestoffwechsels .
Forschung in der Arzneimittelformulierung
Diese Verbindung ist ein unverzichtbares Element im Bereich der Verbindungen und spielt eine entscheidende Rolle in der Arzneimittelformulierung .
Wirkmechanismus
Target of Action
6-Fluoro-6-deoxy-d-glucopyranose is a modified glucose molecule that plays a pivotal role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .
Pharmacokinetics
Its solubility in dmso, methanol, and water suggests that it may have good bioavailability.
Result of Action
Given its role in glucose metabolism research , it may influence processes related to glucose utilization and energy production in cells.
Action Environment
The action of 6-Fluoro-6-deoxy-d-glucopyranose can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 0 to -20 °C . Furthermore, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may also be influenced by the solvent environment.
Safety and Hazards
When handling 6-Fluoro-6-deoxy-d-glucopyranose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Fluoro-6-deoxy-d-glucopyranose competes with glucose for transport in yeast and is actively transported by the intestine . It is known to interact with hexokinase, an enzyme that phosphorylates hexoses (six-carbon sugars), converting them into hexose phosphate . The nature of these interactions is competitive, with 6-Fluoro-6-deoxy-d-glucopyranose acting as a substrate for the enzyme .
Cellular Effects
The cellular effects of 6-Fluoro-6-deoxy-d-glucopyranose are primarily related to its impact on glucose metabolism. It has been found to influence cellular nucleotide-sugar levels and the pattern of N-linked glycosylation . It is also known to have an impact on cell function, particularly in relation to glucose transport .
Molecular Mechanism
At the molecular level, 6-Fluoro-6-deoxy-d-glucopyranose exerts its effects by mimicking the structure of glucose and competing with it for transport and metabolic processes . It is not phosphorylated like glucose, which allows it to resist certain metabolic pathways and remain in the cell longer . This property makes it a valuable tool for studying glucose transport and metabolism.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade quickly, making it suitable for long-term studies .
Metabolic Pathways
6-Fluoro-6-deoxy-d-glucopyranose is involved in the same transport pathways as glucose due to its structural similarity . It is transported into cells via the same transporters as glucose, including GLUT1 and GLUT4 .
Transport and Distribution
6-Fluoro-6-deoxy-d-glucopyranose is actively transported by kidney as well as intestine and is insulin responsive . In trace quantity, it is distributed in body water unchanged .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFYXYMHVMDNPY-GASJEMHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447-25-6 | |
| Record name | Glucose, 6-deoxy-6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)
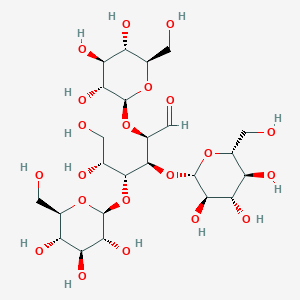
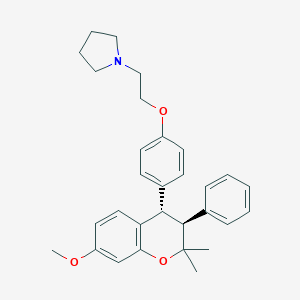
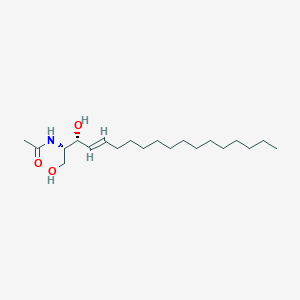

![[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B43516.png)
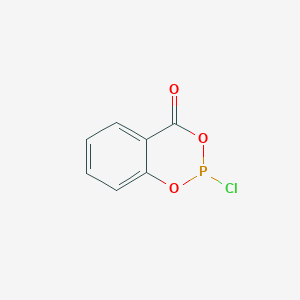
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
